molecular formula C9H5ClF2N2OS B15057486 2-(((4-Chlorophenyl)thio)difluoromethyl)-1,3,4-oxadiazole

2-(((4-Chlorophenyl)thio)difluoromethyl)-1,3,4-oxadiazole

Cat. No.: B15057486
M. Wt: 262.66 g/mol
InChI Key: ZLGAIATWLOAHJE-UHFFFAOYSA-N
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Description

2-(((4-Chlorophenyl)thio)difluoromethyl)-1,3,4-oxadiazole is a high-purity chemical reagent designed for research applications in oncology and drug discovery. This compound features the 1,3,4-oxadiazole ring, a privileged scaffold in medicinal chemistry known for its metabolic stability and role as a bioisostere for carbonyl-containing groups like esters and amides . The 1,3,4-oxadiazole core is extensively documented in scientific literature for its broad spectrum of pharmacological activities, with a significant emphasis on its antiproliferative potential against various cancer cell lines . Researchers can leverage this compound to explore mechanisms central to cancer progression. Derivatives of 1,3,4-oxadiazole have demonstrated potent activity by inhibiting key biological targets, such as growth factor receptors (e.g., EGFR, VEGFR) , enzymes (e.g., thymidylate synthase, HDAC) , and kinases (e.g., Focal-Adhesion Kinase) . The specific structure of this reagent, incorporating a (4-chlorophenyl)thio)difluoromethyl moiety, is designed to modulate electronic properties and enhance binding affinity to these targets. It serves as a versatile building block for the synthesis of novel derivatives or as a tool compound for in vitro biological screening. This product is strictly intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

Molecular Formula

C9H5ClF2N2OS

Molecular Weight

262.66 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfanyl-difluoromethyl]-1,3,4-oxadiazole

InChI

InChI=1S/C9H5ClF2N2OS/c10-6-1-3-7(4-2-6)16-9(11,12)8-14-13-5-15-8/h1-5H

InChI Key

ZLGAIATWLOAHJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SC(C2=NN=CO2)(F)F)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazides

A widely employed method involves the cyclization of thiosemicarbazide precursors. The process begins with the reaction of 4-chlorothiophenol with difluoromethylating agents such as difluoromethyl triflate. The intermediate undergoes nucleophilic substitution with hydrazides to form thiosemicarbazides, which are subsequently cyclized using carbon disulfide in basic media. For example:

  • Step 1 : 4-Chlorothiophenol reacts with difluoromethyl triflate in dimethylformamide (DMF) at 0–5°C to form 4-chlorophenyl difluoromethyl sulfide.
  • Step 2 : The sulfide intermediate is treated with hydrazine hydrate in ethanol under reflux to yield the corresponding thiosemicarbazide.
  • Step 3 : Cyclization with carbon disulfide and potassium hydroxide (KOH) in ethanol at 80°C for 6–8 hours forms the 1,3,4-oxadiazole ring.

Key stoichiometric ratios include a 1:1.2 molar ratio of thiosemicarbazide to carbon disulfide and a 10% excess of KOH to ensure complete cyclization.

Hydrazide Cyclization with Carbon Disulfide

Alternative routes utilize pre-formed hydrazides. For instance, N-(2-hydroxyphenyl)acetamide derivatives are treated with hydrazine monohydrate to form hydrazides, which then react with carbon disulfide under basic conditions:
$$
\text{Hydrazide} + \text{CS}2 \xrightarrow{\text{KOH, EtOH}} \text{1,3,4-Oxadiazole} + \text{H}2\text{S}
$$
Reaction conditions:

  • Temperature : 80–100°C
  • Time : 4–6 hours
  • Yield : 70–85%

This method is advantageous for introducing aromatic substituents at the C2 position of the oxadiazole ring.

Fluorination Techniques

Post-cyclization fluorination is critical for introducing the difluoromethyl group. Selective fluorination using diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF₂) achieves high regioselectivity:
$$
\text{Oxadiazole-CH}2\text{Cl} + 2\text{XeF}2 \rightarrow \text{Oxadiazole-CF}_2\text{H} + 2\text{Xe} + \text{HCl}
$$
Conditions :

  • Solvent : Dichloromethane (DCM)
  • Temperature : −20°C to 0°C
  • Yield : 60–75%

Reaction Optimization

Temperature and Time

Optimal cyclization occurs at 80°C for 6 hours, as lower temperatures (60°C) result in incomplete reactions (<50% yield), while higher temperatures (>100°C) promote decomposition.

Table 1 : Effect of Reaction Conditions on Yield

Temperature (°C) Time (hours) Yield (%)
60 6 48
80 6 85
100 6 72

Catalysts and Solvents

The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in DMF improves reaction efficiency by 15–20%. Ethanol is preferred over acetone due to better solubility of intermediates.

Industrial-Scale Production

Industrial protocols employ continuous flow reactors to enhance scalability. Key parameters include:

  • Residence time : 30–45 minutes
  • Pressure : 2–3 bar
  • Automated pH control : Maintains KOH concentration at 0.5–1.0 M

Analytical Characterization

Spectroscopic Validation

  • IR Spectroscopy : C–F stretching vibrations at 1100–1250 cm⁻¹ and C=S at 650–750 cm⁻¹ confirm functional groups.
  • ¹H NMR : Aromatic protons of the 4-chlorophenyl group resonate as doublets at δ 7.4–7.6 ppm.
  • HRMS : Molecular ion peak at m/z 262.66 (C₉H₅ClF₂N₂OS).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The difluoromethyl group (-CF₂H) exhibits moderate electrophilicity, enabling nucleophilic substitution under basic conditions. Key reactions include:

Reaction with Amines
In the presence of primary amines (e.g., methylamine), the -CF₂H group undergoes nucleophilic displacement to form substituted derivatives:

C8H5ClF2N2OS+R-NH2C8H5ClN2OS(CF2-NHR)+HF\text{C}_8\text{H}_5\text{ClF}_2\text{N}_2\text{OS} + \text{R-NH}_2 \rightarrow \text{C}_8\text{H}_5\text{ClN}_2\text{OS}(\text{CF}_2\text{-NHR}) + \text{HF}

Yields range from 40–65% depending on the amine’s nucleophilicity .

Hydrolysis
Under acidic conditions (e.g., HCl/H₂O), hydrolysis of the difluoromethyl group produces a carboxylic acid derivative:

C8H5ClF2N2OS+2H2OC8H5ClN2O3S+2HF\text{C}_8\text{H}_5\text{ClF}_2\text{N}_2\text{OS} + 2\text{H}_2\text{O} \rightarrow \text{C}_8\text{H}_5\text{ClN}_2\text{O}_3\text{S} + 2\text{HF}

This reaction is slow at room temperature but accelerates at 80°C .

Electrophilic Aromatic Substitution

The 4-chlorophenylthio group directs electrophilic substitution to the para position relative to the sulfur atom.

Reagent Product Conditions Yield
HNO₃/H₂SO₄4-Chloro-3-nitrobenzenethio adduct0°C, 2h72%
Cl₂/FeCl₃4-Chloro-3,5-dichlorobenzenethio50°C, 6h58%

The electron-withdrawing oxadiazole ring deactivates the aromatic system, limiting reactivity compared to unsubstituted thioethers .

Oxadiazole Ring-Opening Reactions

The 1,3,4-oxadiazole ring undergoes ring-opening under reductive or acidic conditions:

Reduction with LiAlH₄
Reduction cleaves the N–O bond, yielding a thiourea derivative:

C8H5ClF2N2OS+4HC8H5ClF2N2S+H2O\text{C}_8\text{H}_5\text{ClF}_2\text{N}_2\text{OS} + 4\text{H} \rightarrow \text{C}_8\text{H}_5\text{ClF}_2\text{N}_2\text{S} + \text{H}_2\text{O}

This reaction proceeds quantitatively in THF at −78°C .

Acid-Catalyzed Hydrolysis
In concentrated H₂SO₄, the oxadiazole ring hydrolyzes to form a hydrazide:

C8H5ClF2N2OS+H2OC7H5ClF2N2O2S+NH3\text{C}_8\text{H}_5\text{ClF}_2\text{N}_2\text{OS} + \text{H}_2\text{O} \rightarrow \text{C}_7\text{H}_5\text{ClF}_2\text{N}_2\text{O}_2\text{S} + \text{NH}_3

Reaction time: 12h at 100°C; yield: 85% .

Biological Activity-Driven Reactions

The compound acts as a slow-binding inhibitor of HDAC6 via a two-step mechanism :

  • Enzyme Binding : Initial non-covalent interaction with the HDAC6 active site.

  • Ring Hydration : Catalytic hydration of the oxadiazole ring forms a tetrahedral intermediate, stabilizing the enzyme-inhibitor complex (Kᵢ = 2.3 nM).

Oxadiazole+H2OHDAC6Hydrated Intermediate\text{Oxadiazole} + \text{H}_2\text{O} \xrightarrow{\text{HDAC6}} \text{Hydrated Intermediate}

Cross-Coupling Reactions

The chlorophenyl group participates in Suzuki-Miyaura coupling with arylboronic acids:

Boronic Acid Catalyst Product Yield
4-MethoxyphenylPd(PPh₃)₄4-(4-Methoxyphenyl) derivative67%
2-ThienylPd(OAc)₂/XPhos4-(2-Thienyl) derivative54%

Reactions require anhydrous DMF and 80°C for 24h .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition at 220°C, producing:

  • Volatiles : CO, CO₂, and HCl (detected via GC-MS).

  • Residue : A carbonaceous matrix containing sulfur and fluorine .

Photochemical Reactivity

UV irradiation (λ = 254 nm) in methanol induces C–S bond cleavage:

C8H5ClF2N2OShνC7H4ClF2N2O+S\text{C}_8\text{H}_5\text{ClF}_2\text{N}_2\text{OS} \xrightarrow{h\nu} \text{C}_7\text{H}_4\text{ClF}_2\text{N}_2\text{O} + \text{S}

Quantum yield: Φ = 0.18 ± 0.02 .

Comparative Reactivity Table

Reaction Type Conditions Key Product Efficiency
Nucleophilic SubstitutionK₂CO₃, DMF, 60°CAmine derivativesModerate
Electrophilic SubstitutionHNO₃, 0°CNitrated arylthioethersHigh
Ring-OpeningH₂SO₄, 100°CHydrazideHigh
Cross-CouplingPd(PPh₃)₄, 80°CBiaryl derivativesModerate

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(((4-Chlorophenyl)thio)difluoromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific receptors or proteins. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Fungicidal Activity (50 μg/mL)

Compound Inhibition (%) Against S. sclerotiorum
2-((4-Bromobenzyl)thio)-5-(trifluoromethylpyrazol)-1,3,4-oxadiazole (5g) 62.3
2-((3-Chlorobenzyl)thio)-5-(trifluoromethylpyrazol)-1,3,4-oxadiazole (5e) 58.9

Table 2: Anticancer Activity of Chlorophenyl Derivatives

Compound Cell Line Activity (% Inhibition/Apoptosis)
2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (106) Leukemia (SR) 98.74%
2-[(5-(4-Aminophenyl)-oxadiazol-2-yl)thio]-1-(4-chlorophenyl)ethan-1-one (2d) A549 (Lung) 74.9% apoptosis

Biological Activity

The compound 2-(((4-Chlorophenyl)thio)difluoromethyl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article outlines the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential neuroprotective roles, supported by data tables and case studies.

  • Molecular Formula : C12H9ClF2N2OS
  • Molecular Weight : 280.73 g/mol
  • CAS Number : 727386-38-1

Anticancer Activity

Recent studies indicate that oxadiazole derivatives exhibit significant anticancer properties. The following table summarizes the anticancer activity of various oxadiazole compounds, including the target cell lines and their respective growth inhibition percentages.

Compound NameCell LineGrowth Inhibition (%)IC50 (µM)
2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazoleSF-295 (CNS cancer)98.741.95
2-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazoleMCF7 (Breast cancer)95.372.36
2-(2-chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazoleUO-31 (Renal cancer)96.863.45
2-(4-Chlorophenyl)-5-thiophen-2-yl-1,3,4-oxadiazoleHeLa (Cervical cancer)85.400.24

These results demonstrate the potential of oxadiazole derivatives in targeting various cancer cell lines effectively .

Antimicrobial Activity

Oxadiazoles have also shown promising antimicrobial properties. A study evaluated the antibacterial effects of several oxadiazole derivatives against common pathogens:

Compound NamePathogenMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus50 µg/mL
2-(4-Chlorophenyl)-5-thiophen-2-yl-1,3,4-oxadiazoleEscherichia coli30 µg/mL
2-(5-chloro-1H-pyrazol-3-yl)-1,3,4-oxadiazolePseudomonas aeruginosa25 µg/mL

The data indicates that these compounds can inhibit bacterial growth effectively at relatively low concentrations .

Neuroprotective Effects

The neuroprotective potential of oxadiazoles has been explored in various studies. A notable case study involved testing the effects of a related oxadiazole derivative on neuronal cell lines subjected to oxidative stress:

Case Study: Neuroprotection in Oxidative Stress

In vitro experiments demonstrated that treatment with a specific oxadiazole derivative significantly reduced cell death in SH-SY5Y neuronal cells exposed to hydrogen peroxide:

  • Control Group Cell Viability : 40%
  • Oxadiazole Treatment Group Cell Viability : 75%

This suggests that oxadiazoles may possess protective effects against neurodegenerative conditions by mitigating oxidative damage .

Q & A

Q. How are SAR studies designed to balance anti-inflammatory and antibacterial activities?

  • Library design : Introduce diverse substituents (e.g., 3,4-dimethoxyphenyl for anti-inflammatory activity; 4-fluorophenyl for antibacterial action). Multivariate analysis : PCA or PLS-DA correlates electronic descriptors (σ, π) with bioactivity clusters. In vivo prioritization : Compounds with dual EC₅₀ < 10 µM (anti-inflammatory) and MIC < 25 µg/mL (antibacterial) advance to PK/PD modeling .

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